molecular formula C11H25O4PSi B14261675 Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate CAS No. 252751-17-0

Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate

Cat. No.: B14261675
CAS No.: 252751-17-0
M. Wt: 280.37 g/mol
InChI Key: XIUHTLFDFMGJHO-UHFFFAOYSA-N
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Description

Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C11H27O4PSi. This compound is characterized by the presence of a phosphonate group, an ethoxy group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate typically involves the reaction of phosphonates with various reagents. One common method is the cross-coupling reaction of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale adaptations of laboratory synthesis techniques. For example, the copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids can be scaled up for industrial production . This method uses Cu2O/1,10-phenanthroline as a catalytic system and is efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in chemical synthesis and industry .

Scientific Research Applications

Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate include:

  • Diethyl phosphonate
  • Trimethylsilyl phosphonate
  • Ethyl phosphonate

Uniqueness

What sets this compound apart from these similar compounds is the combination of the ethoxy and trimethylsilyl groups. This unique structure provides enhanced stability and reactivity, making it particularly useful in various chemical reactions and applications .

Properties

CAS No.

252751-17-0

Molecular Formula

C11H25O4PSi

Molecular Weight

280.37 g/mol

IUPAC Name

(1-diethoxyphosphoryl-2-ethoxyethenyl)-trimethylsilane

InChI

InChI=1S/C11H25O4PSi/c1-7-13-10-11(17(4,5)6)16(12,14-8-2)15-9-3/h10H,7-9H2,1-6H3

InChI Key

XIUHTLFDFMGJHO-UHFFFAOYSA-N

Canonical SMILES

CCOC=C([Si](C)(C)C)P(=O)(OCC)OCC

Origin of Product

United States

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